1-Anilino-3-(3-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-anilino-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-10-5-4-8-12(9-10)15-13(18)17-16-11-6-2-1-3-7-11/h1-9,16H,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVOAIARCOWASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327223 | |
| Record name | 1-anilino-3-(3-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
282542-02-3 | |
| Record name | 1-anilino-3-(3-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-(3-fluorophenyl)thiourea typically involves the reaction of aniline with 3-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
Aniline+3-Fluorophenyl isothiocyanate→this compound
The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Anilino-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or fluorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Anilino-3-(3-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of materials with specific properties, such as dyes, elastomers, and plastics.
Mechanism of Action
The mechanism of action of 1-Anilino-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural and Substituent Variations
Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., –F, –CF₃) enhance electrophilicity, improving interactions with biological targets like kinases .
- Bulkier substituents (e.g., benzoyl) reduce solubility but may stabilize crystal structures .
Bioactivity Comparison
- Antimicrobial Activity: The 3-fluorophenyl group in this compound derivatives enhances activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria. For example, a related Lys-quinazolinone conjugate with a 3-fluorophenylthiourea moiety exhibited a zone of inhibition of 38 ± 0.5 mm against X. campestris . In contrast, urea analogs (e.g., 1-phenyl-3-(3-fluorophenyl)urea) show lower activity (e.g., 20.1% inhibition) compared to thioureas (49.7%) in enzymatic assays .
- Anticancer Potential: Thioureas with trifluoromethyl groups (e.g., 3-(Trifluoromethyl)phenylthiourea) exhibit EGFR inhibition, a mechanism shared by this compound due to fluorine’s electronic effects . Urea derivatives (e.g., Hydroxyurea) are clinically used but lack the sulfur-mediated redox modulation seen in thioureas .
Physicochemical Properties
- Solubility: Fluorinated thioureas generally exhibit lower aqueous solubility than non-fluorinated analogs due to increased hydrophobicity.
- Thermal Stability: The benzoyl-substituted analog (1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA) has a higher melting point (145–147°C) than the anilino derivative, likely due to stronger intermolecular hydrogen bonding .
Biological Activity
1-Anilino-3-(3-fluorophenyl)thiourea is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant applications. This article provides a detailed overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented by its molecular formula and a molecular weight of approximately 247.32 g/mol. The compound features a thiourea moiety, which is known for its versatile biological activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A significant investigation demonstrated that derivatives of thiourea exhibited potent cytotoxicity towards human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines. The IC50 values for these compounds were reported to be less than 10 µM, indicating strong growth inhibition compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | SW480 | ≤ 10 | High |
| SW620 | ≤ 10 | High | |
| PC3 | ≤ 10 | Moderate | |
| K-562 | ≤ 10 | Moderate |
The mechanisms underlying the cytotoxic effects include apoptosis induction and interference with cell cycle progression, as evidenced by trypan blue exclusion assays that showed a reduction in viable cancer cells by up to 93% after treatment .
Antioxidant Activity
In addition to its anticancer properties, this compound has been investigated for its antioxidant capabilities . Studies have shown that fluorophenyl thiourea derivatives possess significant antioxidant activity, surpassing that of standard antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid. The antioxidant capacity was assessed using various methods including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | FRAP Value (µM FeSO4) |
|---|---|---|
| This compound | 85 | 150 |
| BHT | 75 | 120 |
| Ascorbic Acid | 80 | 130 |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on α-amylase and α-glycosidase , enzymes linked to carbohydrate metabolism and diabetes management. The findings indicate that it exhibits substantial inhibitory activity against these enzymes, with IC50 values demonstrating its potential as a therapeutic agent for diabetes .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| This compound | α-amylase | 53.307 |
| α-glycosidase | 24.928 |
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study reported that treatment with thiourea derivatives led to a significant decrease in cell viability across multiple cancer cell lines, suggesting their potential as anticancer agents .
- Antioxidative Effects : Research indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress—an important factor in cancer progression and other diseases .
Q & A
Q. What are the recommended synthetic routes for 1-Anilino-3-(3-fluorophenyl)thiourea, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling an aniline derivative (e.g., 3-fluoroaniline) with a substituted isothiocyanate under controlled conditions. A common method includes:
- Step 1: Reacting 3-fluoroaniline with thiophosgene to generate 3-fluorophenyl isothiocyanate.
- Step 2: Condensing the isothiocyanate with aniline in a polar aprotic solvent (e.g., DMF) at 0–25°C for 6–12 hours.
Key factors affecting yield include solvent choice (DMF vs. ethanol), stoichiometric ratios (1:1.2 for isothiocyanate:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Standard techniques include:
- Spectroscopy:
- FTIR: Peaks at ~3150 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C=S stretch), and 1150 cm⁻¹ (C-F stretch) .
- NMR: ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and thiourea NH groups (δ 9.2–10.1 ppm) .
- X-ray crystallography: SHELX software is widely used for structure refinement, with emphasis on hydrogen bonding interactions between thiourea moieties and aromatic rings .
Q. What preliminary biological assays are suitable for evaluating its anticancer potential?
- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression.
- Apoptosis induction: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Mitochondrial membrane potential (ΔψM): JC-1 dye assay to assess intrinsic apoptosis pathways .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with protein targets (e.g., tyrosine kinases)?
- Molecular docking: Use AutoDock Vina to predict binding poses in ATP-binding pockets. Key parameters:
- Molecular dynamics (MD): GROMACS or AMBER for 100 ns simulations to assess stability (RMSD < 2.0 Å) and hydrogen bond persistence .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) alter bioactivity?
A comparative study of analogs revealed:
| Substituent | IC₅₀ (μM) MCF-7 | LogP | Hydrogen Bond Acceptor Count |
|---|---|---|---|
| 3-Fluorophenyl | 12.3 ± 1.2 | 2.8 | 3 |
| 2-Methoxyphenyl | 18.9 ± 2.1 | 3.1 | 4 |
| The fluorophenyl group enhances cytotoxicity due to increased electronegativity and membrane permeability . |
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
Discrepancies may arise from:
- Experimental variables: Cell passage number, serum concentration, or incubation time.
- Solubility limitations: Use of DMSO (>0.1% v/v) may artifactually reduce viability.
- Structural analogs: Minor differences in substituents (e.g., chloro vs. fluoro) can drastically alter activity. Validate results with orthogonal assays (e.g., clonogenic survival) .
Q. How does the compound’s thiourea moiety influence its redox behavior in biological systems?
- Oxidation: The thiourea group (-NH-CS-NH-) is susceptible to oxidation by ROS (e.g., H₂O₂), forming sulfinic/sulfonic acid derivatives.
- Pro-oxidant activity: Electrochemical studies (cyclic voltammetry) show an oxidation peak at +0.85 V (vs. Ag/AgCl), correlating with ROS generation in cancer cells .
Methodological Notes
- Data validation: Cross-reference spectral data with PubChem entries (CID: [compound-specific ID]) and DFT-calculated spectra .
- Ethical considerations: Adhere to IARC guidelines for handling thiourea derivatives due to potential carcinogenicity (e.g., thyroid disruption in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
